N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold commonly associated with kinase inhibition and receptor modulation . The structure includes a 4-methoxyphenyl-substituted piperazine moiety at the 4-position of the pyrazolo-pyrimidine core, connected via an ethyl linker to a furan-2-carboxamide group. This design combines key pharmacophoric elements: the piperazine ring enhances solubility and receptor interaction, while the methoxy group modulates electronic properties and bioavailability.
Properties
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNMSNAKXAYQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolopyrimidine core is replaced by the piperazine moiety.
Attachment of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide in a nucleophilic aromatic substitution reaction.
Formation of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)
- Structural Similarities : Shares the pyrazolo[3,4-d]pyrimidine core and a piperazine substituent.
- Key Differences : The benzyl group on the piperazine replaces the 4-methoxyphenyl group, and the ethyl-furan carboxamide is substituted with a 3-chloro-4-methoxyphenylamine.
Physicochemical Data :
Property Target Compound CAS 878063-77-5 Molecular Formula C25H26N7O3 C24H26ClN7O Molecular Weight 488.5 g/mol 463.96 g/mol Key Substituents 4-Methoxyphenyl, Furan Benzyl, Chloro-methoxyphenyl - Synthesis : The benzylpiperazine derivative (CAS 878063-77-5) is synthesized via nucleophilic substitution, yielding 52–57% . The target compound’s ethyl linker may improve conformational flexibility compared to the rigid benzyl group.
3-Chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1021122-72-4)
- Structural Similarities : Identical pyrazolo-pyrimidine core and 4-methoxyphenylpiperazine.
- Key Differences : Replaces furan-2-carboxamide with 3-chlorobenzamide.
- Impact: The chloro substituent may enhance lipophilicity (clogP ~3.2 vs.
Pyrimidine-5-Carboxamide Derivatives ()
Compounds 13a–13c feature a pyrimidine-5-carboxamide core with morpholine-carbonyl and nitroarylpiperazine substituents:
- Physicochemical Data :
| Compound | Yield (%) | mp (°C) | Purity (%) | Key Substituents |
|---|---|---|---|---|
| 13a | 58 | 165–168 | 98.64 | Trifluoromethylbenzamide |
| 13b | 62 | 40–42 | 98.73 | Nitrobenzamide |
| 13c | 65 | 150–152 | 99.59 | Cyanobenzamide |
- Trends : Electron-withdrawing groups (e.g., nitro in 13b) lower melting points compared to electron-donating methoxy groups in the target compound (predicted mp ~160–170°C) .
Benzofuran/Benzothiophene Carboxamides (–6)
Examples include N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide (31) :
- Structural Similarities : Benzofuran carboxamide moiety and piperazine substituents.
- Key Differences : A hydroxybutyl linker replaces the ethyl-pyrazolo-pyrimidine core.
- Physicochemical Data :
| Property | Target Compound | Compound 31 |
|---|---|---|
| Molecular Weight | 488.5 g/mol | 522.9 g/mol |
| mp (°C) | ~160–170 | 209–212 |
| Yield (%) | Not reported | 45 |
- Activity : Compound 31 acts as a D3 receptor antagonist, suggesting the target compound’s pyrazolo-pyrimidine core may confer distinct receptor selectivity .
Quinazoline Derivatives ()
Compounds A2–A6 feature a 4-hydroxyquinazoline core with fluorophenyl/chlorophenylpiperazine carboxamides:
- Structural Contrasts : The quinazoline core’s hydrogen-bonding capacity differs from the pyrazolo-pyrimidine’s aromatic system.
- Physicochemical Data :
| Compound | Yield (%) | mp (°C) |
|---|---|---|
| A2 | 52.2 | 189–192 |
| A6 | 48.1 | 189–191 |
- Impact : Higher melting points (vs. pyrimidine derivatives) suggest stronger crystal lattice interactions due to the hydroxyquinazoline moiety .
Biological Activity
The compound N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.51 g/mol. The structure includes a furan ring, a pyrazolo-pyrimidine moiety, and a piperazine group, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative and anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results.
Anticancer Activity
In vitro studies have shown that this compound induces cytotoxic effects on multiple cancer cell lines. Notably:
- Cell Line Testing : The compound was tested against the NCI-60 panel, revealing a notable growth inhibition (GI) of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM.
- Mechanism of Action : The compound appears to target specific kinase receptors, which are crucial in cell signaling pathways associated with cancer proliferation and survival .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of the compound suggests favorable absorption , distribution , metabolism , and excretion (ADME) characteristics:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in aqueous environments |
| Bioavailability | High potential due to favorable chemical structure |
| Metabolism | Primarily hepatic metabolism with potential for active metabolites |
| Excretion | Renal excretion as metabolites |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : In a study published in Molecules, compounds similar to this compound were synthesized and evaluated for their anticancer activity. Results indicated significant antiproliferative effects against various cell lines, supporting the hypothesis of its potential as an anticancer agent .
- Target Identification : Research utilizing molecular docking studies identified specific kinase targets for the compound, indicating its mechanism may involve the inhibition of key signaling pathways involved in tumor growth and metastasis .
- Safety Profile : Preliminary toxicity assessments suggest that the compound exhibits a relatively safe profile at therapeutic doses, although further studies are required to establish comprehensive safety data.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization under acidic/basic conditions, followed by coupling reactions to introduce the furan-2-carboxamide and piperazine moieties . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Triethylamine or palladium catalysts improve coupling reactions .
- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., oxidation of the furan ring) minimize side reactions .
- Yield Optimization : Purification via column chromatography or recrystallization (e.g., using methanol/chloroform mixtures) ensures high purity (>95%) .
Q. What methodologies are recommended for characterizing the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., piperazine proton signals at δ 2.3–3.5 ppm; furan carbons at ~110–150 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks matching theoretical values) .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18) and UV detection .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the piperazine or furan moieties) influence binding affinity to dopamine D3 receptors?
- SAR Analysis :
- Piperazine Substitution : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhance D3 receptor antagonism by increasing lipophilicity and receptor pocket interactions .
- Furan Modifications : Oxidation to furan-2-carboxylic acid derivatives improves solubility but may reduce blood-brain barrier penetration .
- Experimental Design :
- Radioligand binding assays (e.g., H-spiperone displacement) quantify affinity () .
- Molecular docking studies (e.g., using AutoDock Vina) predict binding modes to D3 receptor homology models .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Data Reconciliation Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions (pH 7.4, 37°C) .
- Control Compounds : Include reference antagonists (e.g., SB-277011A) to validate experimental setups .
- Meta-Analysis : Compare structural analogs (e.g., N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl) derivatives) to identify trends in substituent effects .
Q. What computational approaches are effective for predicting metabolic stability and toxicity of this compound?
- In Silico Methods :
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG channel liability .
- Metabolic Pathways : CYP3A4-mediated oxidation of the methoxyphenyl group is predicted via Schrödinger’s Metabolism Module .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Experimental Design & Mechanistic Studies
Q. How to design in vitro assays to evaluate the compound’s selectivity for kinase targets versus off-target receptors?
- Kinase Profiling :
- Broad-Panel Screening : Use Eurofins KinaseProfiler™ to test inhibition at 1 µM against 100+ kinases .
- Dose-Response Curves : Determine IC50 for hits (e.g., PIM1 kinase) using ATP-Glo assays .
- Off-Target Checks :
- GPCR Profiling : Radioligand binding for serotonin (5-HT), adrenergic (α), and histamine (H) receptors .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Formulation Approaches :
- Co-Solvents : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve oral bioavailability by enhancing intestinal absorption .
- Analytical Validation : Monitor plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Structural & Mechanistic Insights
Q. How does the pyrazolo[3,4-d]pyrimidine core contribute to the compound’s pharmacological activity?
- Mechanistic Role :
- The core acts as a rigid scaffold, positioning the piperazine and furan groups for optimal receptor interactions .
- Nitrogen atoms in the pyrimidine ring participate in hydrogen bonding with kinase ATP-binding pockets .
- Evidence : Analog studies show that replacing pyrazolo[3,4-d]pyrimidine with pyridine reduces potency by >10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
